molecular formula C17H14N2O7 B6105292 dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate CAS No. 349396-06-1

dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate

Cat. No. B6105292
CAS RN: 349396-06-1
M. Wt: 358.3 g/mol
InChI Key: JXECBLVAWOBOBR-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. Additionally, this compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of this compound in order to fully evaluate its potential as a therapeutic agent.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in the development of new drugs, and has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. While there are some limitations to using this compound in lab experiments, its potential as a therapeutic agent makes it a promising candidate for further research.

Synthesis Methods

Dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate can be synthesized through a multi-step process. The first step involves the reaction of dimethyl isophthalate with thionyl chloride to form dimethyl 5-chloroisophthalate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form dimethyl 5-[(4-nitrobenzoyl)oxy]isophthalate. Finally, the nitro group is reduced to an amino group using a reducing agent such as palladium on carbon to yield this compound.

Scientific Research Applications

Dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate has been extensively studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, this compound has been found to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

dimethyl 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)11-7-12(17(22)26-2)9-13(8-11)18-15(20)10-3-5-14(6-4-10)19(23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXECBLVAWOBOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175261
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349396-06-1
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349396-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 5-((4-NITROBENZOYL)AMINO)ISOPHTHALATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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